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molecular formula C13H17Cl2N3 B8375641 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride

Cat. No. B8375641
M. Wt: 286.20 g/mol
InChI Key: PIIWRWSVHJSIPU-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (Example 138) (75 mg, 0.42 mmol) and cyclopentylamine (45 μL, 0.46 mmol) were dissolved in methanol (3 mL). After 4 h, sodium borohydride (25 mg, 0.67 mmol) was added in one portion. After an additional 2 h, the reaction mixture was quenched by addition of 2 N aqueous sodium hydroxide and extracted with diethyl ether. The organic layer was dried over sodium sulfate and evaporated. The residue was dissolved in acetonitrile and salted with 1 N ethereal hydrochloric acid. The precipitate was collected by filtration and crystallized from acetonitrile to give N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-N-cyclopentylamine hydrochloride (35 mg, 30%) as a white solid: mp 241-244° C.; 1H NMR (300 M-z, CD3OD) δ1.70-1.95 (6H, m), 2.25 (2H, m), 3.75 (1H, m), 4.57 (2H, s), 7.09 (1H, s), 7.93 (1H, d, J=6.0 Hz), 8.12 (1H, J=6.0 Hz); ESI MS m/z 250 [C13H16ClN3+H]+; HPLC (Method C) >99% (AUC), tR=12.9 min.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]=O)[NH:8][C:7]=12.[CH:13]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14]1.[BH4-].[Na+]>CO>[ClH:1].[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH2:11][NH:18][CH:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)[NH:8][C:7]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C=O
Name
Quantity
45 μL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by addition of 2 N aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClC=1N=CC=C2C1NC(=C2)CNC2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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